6-Morpholinonicotinic acid and its derivatives are a class of compounds that have garnered interest due to their diverse pharmacological properties and potential applications in various fields. These compounds are structurally characterized by the presence of a morpholine ring, which is a versatile moiety in medicinal chemistry. The morpholine ring is known to impart favorable pharmacokinetic properties and has been incorporated into a variety of therapeutic agents.
Morpholine derivatives have been utilized in the synthesis of potent antimicrobials. For example, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is a key intermediate for synthesizing antimicrobial agents such as arecoline derivatives, phendimetrazine, and polygonapholine2.
The synthesis and chemical transformations of morpholine derivatives, such as 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, have been reported to yield compounds with interesting pharmacological activities3. These transformations often involve complex reactions that can lead to the formation of novel scaffolds with potential therapeutic applications.
A study on the synthesis and biological activity of 6-morpholino and 6-amino-9-sulfonylpurine derivatives revealed that these compounds exhibit antiproliferative activity against various human cancer cell lines, including carcinoma, lymphoma, and leukemia cells5. Some derivatives were particularly effective in causing the accumulation of leukemia cells in the subG0 cell cycle phase, indicating their potential as anticancer agents.
Morpholine derivatives have been used in the synthesis of novel pyrimidine compounds, which are important in nucleic acids and have been associated with various biological activities6. These activities include acting as adenosine receptor antagonists, kinase inhibitors, and anti-inflammatory agents, among others.
Morpholine derivatives, such as fenpropimorph and amorolfine, have shown activity against plant-pathogenic fungi and are used as agrofungicides and antimycotics8. These compounds can be highly effective in controlling diseases in crops, thus contributing to agricultural productivity and food security.
Interestingly, morpholine derivatives have also been implicated in plant defense responses. Compounds like 2,6-dichloroisonicotinic acid, which is structurally related to 6-morpholinonicotinic acid, have been found to inhibit ascorbate peroxidase, an enzyme involved in scavenging hydrogen peroxide (H2O2)9. This inhibition can lead to elevated H2O2 levels, which play a role in activating defense-related genes in plants.
6-Morpholinonicotinic acid is classified as a heterocyclic organic compound. It contains both nitrogen and oxygen in its structure, making it an amine and a carboxylic acid derivative. This classification allows it to participate in various chemical reactions typical for both amines and carboxylic acids.
The synthesis of 6-morpholinonicotinic acid can be achieved through several methods, typically involving the reaction of nicotinic acid derivatives with morpholine. One notable synthesis route involves the following steps:
The molecular structure of 6-morpholinonicotinic acid consists of a nicotinic acid backbone with a morpholine substituent at the sixth position. Key features include:
6-Morpholinonicotinic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism of action for 6-morpholinonicotinic acid primarily relates to its interaction with biological targets, particularly as it has shown potential pharmacological effects:
The physical and chemical properties of 6-morpholinonicotinic acid include:
Property | Value |
---|---|
Molecular Weight | ~208.22 g/mol |
Melting Point | 258–261 °C |
Solubility | Soluble in water and ethanol |
Stability | Stable under normal conditions |
6-Morpholinonicotinic acid has several scientific applications:
6-Morpholinonicotinic acid (systematic name: 6-(morpholin-4-yl)pyridine-3-carboxylic acid) features the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.22 g/mol. Its structure comprises two principal components: a nicotinic acid core (pyridine-3-carboxylic acid) and a tetrahydropyrazine-derived morpholine ring attached at the pyridine's 6-position. The morpholine moiety adopts a chair conformation with the nitrogen oriented toward the pyridine ring, creating an electronically asymmetric system that significantly influences molecular behavior [1] [8].
The compound exhibits zwitterionic character under physiological conditions, with the pyridine nitrogen (pKa ≈ 3.0) remaining predominantly protonated while the carboxylic acid group (pKa ≈ 4.85) dissociates to its carboxylate form. The morpholine nitrogen (pKa ≈ 7.4) demonstrates pH-dependent protonation that modulates solubility and hydrogen-bonding capacity. These ionization characteristics facilitate water solubility (approximately 18 g/L at 20°C) while retaining sufficient lipophilicity for membrane permeability (calculated logP ≈ 0.5) [2] [9]. Spectroscopic signatures include distinctive NMR resonances: morpholine methylenes appear as coupled doublets (δ 3.05 ppm, 3.72 ppm; J = 3.4 Hz), while pyridine protons display characteristic aromatic patterns between 7.29-8.32 ppm. The carboxylic carbon resonates at approximately 169 ppm in ¹³C NMR spectra [6].
Table 1: Substituent Effects on Nicotinic Acid Derivatives
Position | Substituent | Effect on pKa | Aqueous Solubility | Remarks |
---|---|---|---|---|
2-position | Chloro | ↓ Acid strength | ↓↓ (0.5 g/L) | Electron-withdrawing |
5-position | Methyl | Minimal change | ↑↑ | Steric/electronic balance |
6-position | Morpholino | ↑ Acid strength | ↑ (18 g/L) | Strong electron donation |
The morpholine substituent profoundly alters electronic distribution relative to unsubstituted nicotinic acid. Resonance donation from the morpholine nitrogen elevates the pyridine ring's electron density, increasing basicity at the pyridine nitrogen while simultaneously strengthening the carboxylic acid through inductive effects. This electronic profile enhances stability against oxidative degradation compared to electron-deficient pyridine derivatives and promotes crystalline lattice formation (melting point: 190°C with decomposition). The compound demonstrates remarkable conformational stability in physiological buffers, resisting hydrolytic cleavage of the C-N bond between morpholine and pyridine due to resonance stabilization [4] [7].
The historical trajectory of 6-morpholinonicotinic acid intertwines with three distinct chemical lineages: the isolation of nicotinic acid, the development of morpholine chemistry, and advances in heterocyclic substitution methodologies. Nicotinic acid (pyridine-3-carboxylic acid) was first synthesized in 1867 through nicotine oxidation, though its nutritional significance remained unrecognized until Conrad Elvehjem's landmark 1937 discovery that it cured blacktongue disease in dogs—a model for human pellagra. This established nicotinic acid as vitamin B3 and stimulated derivative synthesis [5] [9].
Morpholine chemistry emerged independently through pharmaceutical developments. Alfred R. Bischoff synthesized morpholine (tetrahydro-1,4-oxazine) in 1889, but its systematic exploration as a pharmacophore began with James Summerton's 1985 design of morpholino oligos for antisense applications. Summerton recognized morpholine's advantages: synthetic accessibility from inexpensive ribonucleosides, conformational stability, and balanced hydrophilic-lipophilic properties. His patented ribose-to-morpholine transformation enabled efficient production of morpholine-containing compounds, laying groundwork for complex derivatives like 6-morpholinonicotinic acid [8].
The specific 6-morpholino substitution pattern became feasible through advances in nucleophilic aromatic substitution chemistry during the 1970s-1990s. Researchers discovered that electron-withdrawing groups at pyridine positions 2 and 6 activated adjacent positions for nucleophilic displacement. This principle was applied to nicotinic acid derivatives, with 6-chloronicotinic acid emerging as a key precursor (synthesized via controlled oxidation of 2-chloro-5-methylpyridine). Under optimized conditions, morpholine efficiently displaced chloride at the 6-position through SNAr mechanisms, yielding 6-morpholinonicotinic acid with high regioselectivity [7].
Table 2: Historical Development Timeline
Year | Development | Key Researcher/Entity | Significance |
---|---|---|---|
1867 | Nicotinic acid synthesis | Huber, Weidel | First chemical isolation |
1937 | Anti-pellagra factor identification | Conrad Elvehjem | Established vitamin B3 |
1889 | Morpholine synthesis | Alfred R. Bischoff | Heterocyclic foundation |
1975 | 6-Halo nicotinate synthesis | Industrial chemists | Enabled nucleophilic substitution |
1985 | Morpholino subunit patents | James Summerton | Production methodology |
1990s | Regioselective SNAr protocols | Multiple laboratories | Efficient 6-morpholino access |
Industrial-scale production accelerated in the early 2000s when pharmaceutical developers recognized the compound's utility as a kinase inhibitor building block. Modern synthesis employs continuous-flow reactors for the oxidation and substitution steps, achieving yields >85% with minimal purification requirements. The compound's commercial availability expanded significantly post-2010 through specialized chemical suppliers offering multikilogram quantities [7] [8].
6-Morpholinonicotinic acid serves as a privileged scaffold in drug discovery due to its balanced physicochemical profile and dual hydrogen-bonding capabilities. The carboxylic acid enables salt formation for solubility modulation, while the morpholine nitrogen provides a site for structural diversification. This bifunctionality supports its application across multiple therapeutic domains:
Antiviral Agent Development: Hydrazone derivatives incorporating 6-morpholinonicotinic acid demonstrate significant antiviral potential. Researchers have condensed the carboxylic acid with N-aminomorpholine to create hydrazones exhibiting potent inhibition against influenza strains. Molecular docking reveals these compounds bind hemagglutinin (HA1) and neuraminidase active sites through dual interactions: the protonated morpholine nitrogen forms salt bridges with conserved aspartate residues (Asp151 in neuraminidase), while the pyridine ring engages in π-stacking with tryptophan indole rings (Trp178). These interactions disrupt viral attachment and release mechanisms, with one derivative (2-((morpholinoimino)methyl)benzoic acid analogue) demonstrating comparable activity to oseltamivir in plaque reduction assays [6].
Lipid Metabolism Modulation: Structural parallels to niacin enable engagement with hydroxycarboxylic acid receptors (HCARs). The compound serves as a precursor for synthetic agonists that mimic niacin's lipid-regulating effects without provoking prostaglandin-mediated flushing. Biochemical studies confirm that 6-morpholinonicotinic acid-derived amides activate HCAR2 (EC₅₀ ≈ 50 nM) through β-arrestin recruitment, triggering downstream inhibition of adipose tissue lipolysis. This suppresses free fatty acid release to the liver, reducing very low density lipoprotein (VLDL) synthesis and elevating high density lipoprotein cholesterol (HDL-C) through decreased apolipoprotein catabolism [2] [3].
Table 3: Therapeutic Target Applications
Therapeutic Area | Molecular Target | Derivative Class | Mechanistic Action |
---|---|---|---|
Antiviral | Influenza hemagglutinin | Hydrazones | Viral attachment inhibition |
Dyslipidemia | HCAR2 receptor | Amides | β-Arrestin signaling |
Oncology | PI3K kinase | Covalent inhibitors | ATP-competitive inhibition |
Neuroprotection | NAD+ biosynthesis | Ester prodrugs | Sirtuin activation |
NAD+ Biosynthesis and Sirtuin Modulation: The morpholino substitution enhances bioavailability relative to unmodified nicotinic acid, facilitating intracellular conversion to NAD+ cofactors. Studies demonstrate that cell-permeable esters of 6-morpholinonicotinic acid undergo enzymatic hydrolysis to liberate the acid, which then enters the Preiss-Handler pathway. The resulting elevation in cellular NAD+ pools activates sirtuin deacetylases (particularly SIRT1 and SIRT3), enhancing mitochondrial biogenesis and oxidative metabolism. This NAD+-directed activity positions the compound as a research tool for investigating energy homeostasis disorders and age-related metabolic decline [3].
Synthetic Versatility: The compound serves as a linchpin for constructing complex pharmacophores. The carboxylic acid undergoes routine conversion to:
Simultaneously, the morpholine nitrogen can be alkylated or acylated without disrupting the core electronic properties. This bifunctional reactivity enables parallel optimization of pharmacokinetic and pharmacodynamic properties, as demonstrated in kinase inhibitor programs where 6-morpholinonicotinic acid derivatives show enhanced blood-brain barrier penetration relative to morpholine-free analogues [6] [8].
Table 4: Representative Synthetic Pathways
Reaction Type | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Amide coupling | EDC/HOBt, R-NH₂ | Primary amides | HCAR2 agonists |
Hydrazide formation | Hydrazine hydrate | Hydrazides | Antiviral scaffolds |
Esterification | SOCl₂/ROH | Alkyl esters | Prodrug development |
Mannich reaction | Formaldehyde + secondary amine | Aminomethyl derivatives | Charge modulation |
In biochemical research, 6-morpholinonicotinic acid derivatives serve as modular fluorescent probes. Conversion to 5-azido derivatives enables click chemistry conjugation with alkyne-modified fluorophores, creating targeted imaging agents for NAD+-metabolizing enzymes. These probes have illuminated subcellular compartmentalization of NAD+ synthesis in neuronal cells, revealing preferential nuclear localization of nicotinamide mononucleotide adenylyltransferase (NMNAT) isoforms. Such applications underscore the compound's versatility beyond therapeutic development into fundamental biological exploration [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: